2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE
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Overview
Description
2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core linked to a furan ring through a prop-2-enamido bridge, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Amidation Reaction: The furan derivative is then subjected to an amidation reaction with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Enamine Formation: The final step involves the formation of the enamide linkage through a condensation reaction between the furan derivative and an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The enamide linkage can be reduced to form the corresponding amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Corresponding amines.
Substitution: Nitrobenzamides, sulfonylbenzamides, etc.
Scientific Research Applications
2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The furan ring and benzamide moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetylfuran
- 2-Ethylfuran
- 2-Methylfuran
Uniqueness
Compared to other furan derivatives, 2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE is unique due to its specific structural features, including the enamide linkage and benzamide moiety. These structural elements confer distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-7-11(20-10)8-9-14(18)17-13-5-3-2-4-12(13)15(16)19/h2-9H,1H3,(H2,16,19)(H,17,18)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXNPQIHHVMAHM-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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